Potassium malonate

Übersicht

Beschreibung

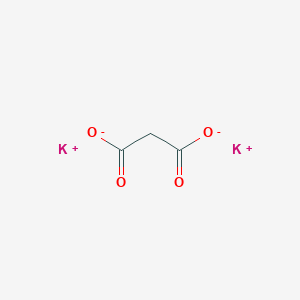

Potassium malonate is the potassium salt of malonic acid, a dicarboxylic acid with the chemical formula ( \text{C}_3\text{H}_2(\text{COOH})_2 ). It is commonly used in organic synthesis and various industrial applications due to its reactivity and versatility. The compound is known for its role in the malonic ester synthesis, which is a key reaction in the formation of substituted acetic acids.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Potassium malonate can be synthesized through the neutralization of malonic acid with potassium hydroxide. The reaction is straightforward and involves the following steps:

- Dissolve malonic acid in water.

- Slowly add an equimolar amount of potassium hydroxide to the solution while stirring.

- The reaction mixture is then heated to ensure complete dissolution and reaction.

- The resulting solution is evaporated to obtain this compound as a solid.

Industrial Production Methods: Industrial production of this compound typically involves the hydrolysis of diethyl malonate or dimethyl malonate followed by neutralization with potassium hydroxide. This method is preferred due to the availability and cost-effectiveness of the starting materials.

Analyse Chemischer Reaktionen

Types of Reactions: Potassium malonate undergoes various chemical reactions, including:

Decarboxylation: Heating this compound leads to the loss of carbon dioxide, forming acetic acid.

Esterification: Reacts with alcohols in the presence of acid catalysts to form esters.

Condensation Reactions: Can condense with urea to form barbituric acid.

Common Reagents and Conditions:

Decarboxylation: Requires heating, often in the presence of a catalyst.

Esterification: Uses alcohols and acid catalysts such as sulfuric acid.

Condensation: Involves urea and may require a solvent like ethanol.

Major Products:

Decarboxylation: Acetic acid.

Esterification: Various esters depending on the alcohol used.

Condensation: Barbituric acid.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Potassium malonate is widely used as a reagent in organic synthesis. Its primary applications include:

- Malonic Ester Synthesis : It serves as a key reagent for the synthesis of substituted acetic acids via the malonic ester synthesis method. This process is crucial for creating various organic compounds.

- Intermediate in Organic Chemistry : this compound can be used to prepare other malonates and derivatives, which are essential building blocks in organic synthesis.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Products |

|---|---|---|

| Malonic Ester Synthesis | Formation of substituted acetic acids | Various acetic acid derivatives |

| Reaction with Aryl Nitriles | Preparation of beta-amino acrylates | Beta-amino acrylates |

| Hydrolysis of Diethyl Malonate | Production of this compound | This compound |

Biological Applications

In biological research, this compound acts primarily as a competitive inhibitor of succinate dehydrogenase (SDH), an enzyme involved in the citric acid cycle. This inhibition has significant implications:

- Metabolic Studies : By inhibiting SDH, this compound can be used to study metabolic pathways and energy production in cells.

- Ischemic Preconditioning : Research indicates that this compound influences mitochondrial ATP-sensitive potassium channels, potentially regulating cardiac function during ischemic events .

Case Study: Mitochondrial Function Regulation

A study investigated the effect of this compound on isolated cardiac mitochondria, demonstrating that it could regulate mitochondrial ATP channels and affect complex II activity. The findings suggest that this compound plays a role in protecting cardiac cells during ischemic conditions by modulating energy production pathways .

Medical Applications

This compound is also utilized in pharmaceutical synthesis:

- Synthesis of Barbiturates : It is an important precursor in the synthesis of various sedatives and barbiturates, which are used for their sedative and anesthetic properties.

- Potential Therapeutic Uses : Due to its role as an SDH inhibitor, there is ongoing research into its potential therapeutic applications in metabolic disorders and ischemic heart disease.

Industrial Applications

In industrial settings, this compound finds use in:

- Polymer Production : It serves as a building block for producing various polymers and industrial chemicals.

- Agricultural Chemistry : It can be employed as a chelating agent or a buffering agent in agricultural formulations.

Wirkmechanismus

The mechanism by which potassium malonate exerts its effects involves its role as a competitive inhibitor of succinate dehydrogenase. By binding to the active site of the enzyme, it prevents the normal substrate, succinate, from binding, thereby inhibiting the enzyme’s activity. This inhibition disrupts the citric acid cycle, affecting cellular respiration and energy production.

Vergleich Mit ähnlichen Verbindungen

Malonic Acid: The parent compound of potassium malonate, used in similar reactions but less stable.

Diethyl Malonate: An ester of malonic acid, commonly used in organic synthesis.

Dimethyl Malonate: Another ester of malonic acid, used similarly to diethyl malonate.

Uniqueness: this compound is unique due to its solubility in water and its ability to act as a competitive inhibitor of succinate dehydrogenase. This property makes it particularly useful in biological studies and pharmaceutical applications.

By understanding the properties, preparation methods, and applications of this compound, researchers and industrial chemists can effectively utilize this compound in various fields of science and industry.

Biologische Aktivität

Potassium malonate, a salt derived from malonic acid, has garnered attention in biomedical research due to its significant biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant case studies that highlight its potential in various medical fields.

This compound primarily functions as a competitive inhibitor of succinate dehydrogenase (SDH), an enzyme crucial for the citric acid cycle and the electron transport chain. By inhibiting SDH, this compound disrupts the conversion of succinate to fumarate, leading to alterations in cellular respiration and energy production.

Key Mechanisms:

- Inhibition of SDH : this compound inhibits SDH activity, resulting in reduced ATP production and increased anaerobic metabolism under certain conditions .

- Proton Gradient Modulation : The uptake of malonate is influenced by extracellular pH levels. A lower pH enhances its entry into cells via monocarboxylate transporters, particularly MCT1, facilitating its cardioprotective effects during ischemia .

- Reactive Oxygen Species (ROS) Reduction : By inhibiting SDH, this compound can also reduce mitochondrial ROS production, which is beneficial in preventing oxidative stress during ischemic events .

Therapeutic Applications

The biological activity of this compound has led to its exploration in various therapeutic contexts:

1. Cardioprotection

Recent studies have demonstrated that this compound can provide selective cardioprotection during ischemia/reperfusion (I/R) injury. Administered at the time of reperfusion, it significantly reduces myocardial damage by enhancing malonate uptake into ischemic tissues .

- Case Study : In a mouse model of acute myocardial infarction, this compound was shown to protect cardiac tissue when infused at low pH (6), which facilitated its uptake into cardiomyocytes .

2. Cancer Research

This compound's role as an SDH inhibitor has implications in cancer therapy, particularly in targeting metabolic pathways in tumors that rely on altered mitochondrial function.

- Research Findings : In vitro studies indicate that SDH inhibition can lead to apoptosis in certain cancer cell lines by disrupting their energy metabolism .

Data Tables

The following table summarizes key research findings related to the biological activity of this compound:

Case Study 1: Ischemia/Reperfusion Injury

In a pivotal study published in 2022, researchers demonstrated that this compound significantly reduced myocardial infarction size when administered at reperfusion. The study highlighted how low pH conditions could enhance the drug's uptake into cardiomyocytes, marking it as a promising candidate for acute myocardial infarction treatments .

Case Study 2: Cancer Cell Metabolism

Another study explored the effects of this compound on various cancer cell lines. The results indicated that by inhibiting SDH, this compound could induce apoptosis and reduce cell proliferation in hepatocellular carcinoma cells. This suggests potential applications for metabolic targeting in cancer therapies .

Eigenschaften

IUPAC Name |

dipotassium;propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O4.2K/c4-2(5)1-3(6)7;;/h1H2,(H,4,5)(H,6,7);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCDITHVDEPPNIL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2K2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101335550 | |

| Record name | Dipotassium malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101335550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13095-67-5 | |

| Record name | Dipotassium malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101335550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipotassium propanedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.254.539 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.